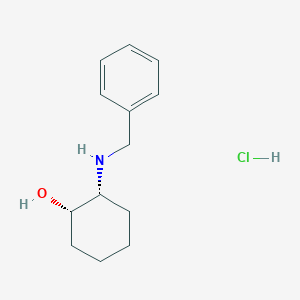

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves key steps like iodolactamization to achieve high functionalization and stereocontrol (Campbell et al., 2009). This method underscores the importance of carefully designed reaction sequences for constructing complex chiral molecules efficiently.

Molecular Structure Analysis

The crystal structures of derivatives of the compound, specifically (1S,2R)-2-benzamidocyclohexane-1-carboxylic acid and [(1S,2R)-2-(benzylamino)cyclohexyl]methanol, have been determined, highlighting the significance of chiral resolving agents and the relationship between structure and chemical properties (Kimino & Fujii, 2013).

Chemical Reactions and Properties

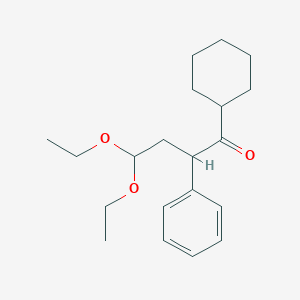

Reactions involving cyclohexylamine and derivatives illustrate the diversity of products obtained through nucleophilic substitution and condensation processes, dependent on the structure of the starting materials. These reactions offer a glimpse into the chemical reactivity and potential transformations of cyclohexylamine derivatives (Orrego Hernandez et al., 2015).

Physical Properties Analysis

The characterization and physical properties of such compounds are often elucidated through various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. Studies on similar molecules provide insights into their geometry, electronic structure, and thermodynamic properties, contributing to a deeper understanding of their physical behavior (Fereyduni et al., 2011).

Chemical Properties Analysis

The synthesis and analysis of related cyclohexanone derivatives, revealing their chemical structures and reaction pathways, further exemplify the complexity and versatility of cyclohexanone-based compounds. These studies are crucial for developing new synthetic strategies and understanding the chemical properties of cyclohexanone derivatives (Samsonov, 2017).

Scientific Research Applications

1. Application in Stereochemical Studies

(1S,2R)-2-(benzylamino)cyclohexan-1-ol hydrochloride has been utilized in stereochemical studies. It is related to (1S,2R)-2-(benzamido)cyclohexanecarboxylic acid, which has been used as a chiral resolving agent in the pharmaceutical industry. The crystal structures of these compounds have been determined and correlated with their chemical properties, indicating their relevance in understanding stereochemistry (Kimino & Fujii, 2013).

2. Use in Synthesis of Enantiopure Amino Alcohols

This compound has been involved in the synthesis and resolution of enantiopure amino alcohols, serving as an intermediate in the process. The resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol has been achieved through sequential use of mandelic acid (Schiffers & Bolm, 2008).

3. Role in the Preparation of Chiral Auxiliaries

The compound has been used in the enantioselective synthesis of α-hydroxy acids, functioning as a chiral auxiliary. This demonstrates its utility in preparing chiral compounds which are significant in various chemical syntheses (Basavaiah & Krishna, 1995).

4. Implication in Ammonium-Directed Epoxidation

It also plays a role in ammonium-directed epoxidation processes. This application is crucial for the asymmetric syntheses of various compounds, showcasing its versatility in organic synthesis (Da Silva Pinto et al., 2017).

5. Involvement in Catalytic Hydrogenation Processes

The compound has been utilized in catalytic hydrogenation processes, highlighting its importance in chemical transformations and synthesis of related compounds (Hegedüs et al., 2015).

6. Application in Sensor Technology

It has been used in the development of novel cyclodextrin derivatives for alcohol sensing, particularly in quartz crystal microbalances. This indicates its potential in the development of sensitive and selective sensors for various applications (Wang et al., 2001).

properties

IUPAC Name |

(1S,2R)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVWXXSFUGDHHA-KZCZEQIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)NCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)

![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)